Cas no 1007193-31-8 (N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide)

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide structure
1007193-31-8 structure
Product Name:N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide
CAS No:1007193-31-8
MF:C21H21N3O2S
MW:379.475343465805
CID:5914700
PubChem ID:2160229
Update Time:2025-07-14

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide
    • Oprea1_850110
    • AKOS024583850
    • SR-01000007147
    • 1007193-31-8
    • N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
    • N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
    • SR-01000007147-1
    • F0561-0074
    • N-(5-oxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
    • Benzenebutanamide, N-(2,6-dihydro-5-oxido-2-phenyl-4H-thieno[3,4-c]pyrazol-3-yl)-
    • Inchi: 1S/C21H21N3O2S/c25-20(13-7-10-16-8-3-1-4-9-16)22-21-18-14-27(26)15-19(18)23-24(21)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,22,25)
    • InChI Key: XUYLTVRTNRNMFR-UHFFFAOYSA-N
    • SMILES: C1(CCCC(NC2N(C3=CC=CC=C3)N=C3CS(=O)CC3=2)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 379.13544809g/mol
  • Monoisotopic Mass: 379.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 83.2Ų

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide Pricemore >>

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Additional information on N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide (CAS No. 1007193-31-8): A Comprehensive Overview

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide (CAS No. 1007193-31-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for various pharmacological studies.

The molecular structure of N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide consists of a thienopyrazole core linked to a phenylbutanamide moiety. The thienopyrazole ring system is characterized by its fused five-membered thiophene and six-membered pyrazole rings, which confer specific electronic and steric properties to the molecule. The presence of the phenylbutanamide group further enhances the compound's lipophilicity and biological activity.

Recent studies have shown that N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. Specifically, the compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce the expression of cyclooxygenase (COX) enzymes.

In addition to its anti-inflammatory properties, N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide has shown promising results in preclinical studies for its potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent cell death pathways. Furthermore, it has been observed to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.

The pharmacokinetic profile of N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide has also been extensively studied. In vitro and in vivo experiments have revealed that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with the major metabolites being excreted via urine and feces.

The safety profile of N-{5-o xo - 2 - phen y l - 2 H , 4 H , 6 H - 5 lambda 4 - th i en o [ 3 , 4 - c ] py raz ol - 3 - y l } - 4 - phen yl but an am ide has been evaluated in preclinical toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, N-{5-o xo - 2 - phen y l - 2 H , 4 H , 6 H - 5 lambda 4 - th i en o [ 3 , 4 - c ] py raz ol - 3 - y l } - 4 - phen yl but an am ide (CAS No. 1007193–31–8) represents a promising lead compound for the development of novel therapeutic agents targeting inflammation and cancer. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in the pharmaceutical industry.

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